molecular formula C9H11Br2NO B2590703 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide CAS No. 2230798-54-4

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Cat. No. B2590703
CAS RN: 2230798-54-4
M. Wt: 309.001
InChI Key: GNPQBIJTGWORGS-UHFFFAOYSA-N
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Description

“8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide” is a chemical compound with the CAS Number: 2230798-54-4 . It has a molecular weight of 309 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPQBIJTGWORGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Br)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

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